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molecular formula C16H14N2O B3824366 1-(2-Methyl-1-phenyl-1H-benzoimidazol-5-yl)-ethanone

1-(2-Methyl-1-phenyl-1H-benzoimidazol-5-yl)-ethanone

Cat. No. B3824366
M. Wt: 250.29 g/mol
InChI Key: GPZLRJQDHGFKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08735586B2

Procedure details

The title compound was prepared with the analogous procedure described in example 1 using 1-(4-Bromo-3-nitrophenyl)-ethanone (122 mg, 0.5 mmol) and N-phenylacetamide (81 mg, 0.6 mmol) as starting materials to yield the title compound as a yellow solid (78 mg, 62%). 1H NMR (DMSO) δ 2.54 (s, 3 H), 2.68 (s, 3 H), 7.27 (d, J=8.6 Hz, 1 H), 7.58-7.71 (m, 5 H), 7.92 (d, J=8.86 Hz, 1 H), 8.35 (br s, 1 H); 13C NMR δ 13.8, 27.0, 110.4, 117.9, 123.5, 126.7, 129.7, 130.0, 132.4, 133.9, 137.9, 153.8, 157.2, 197.0.
Quantity
122 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=1[N+:11]([O-])=O.[C:14]1([NH:20][C:21](=O)[CH3:22])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>>[CH3:22][C:21]1[N:20]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:2]2[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][C:3]=2[N:11]=1

Inputs

Step One
Name
Quantity
122 mg
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C(C)=O)[N+](=O)[O-]
Step Two
Name
Quantity
81 mg
Type
reactant
Smiles
C1(=CC=CC=C1)NC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared with the analogous procedure

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=C(N1C1=CC=CC=C1)C=CC(=C2)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 78 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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